molecular formula C13H12Cl2N2O3S2 B12190654 4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine

4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B12190654
M. Wt: 379.3 g/mol
InChI Key: ROJMMDIZLNWAPU-UHFFFAOYSA-N
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Description

4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further substituted with chlorobenzenesulfonyl and chlorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The thiazole ring may also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine is unique due to the combination of its morpholine and thiazole rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H12Cl2N2O3S2

Molecular Weight

379.3 g/mol

IUPAC Name

4-[5-chloro-4-(4-chlorophenyl)sulfonyl-1,3-thiazol-2-yl]morpholine

InChI

InChI=1S/C13H12Cl2N2O3S2/c14-9-1-3-10(4-2-9)22(18,19)12-11(15)21-13(16-12)17-5-7-20-8-6-17/h1-4H,5-8H2

InChI Key

ROJMMDIZLNWAPU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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